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Bleomycin A2 sulfate - 41432-97-7

Bleomycin A2 sulfate

Catalog Number: EVT-513435
CAS Number: 41432-97-7
Molecular Formula: C55H85N17O25S4
Molecular Weight: 1512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A complex of related glycopeptide antibiotics from Streptomyces verticillus consisting of bleomycin A2 and B2. It inhibits DNA metabolism and is used as an antineoplastic, especially for solid tumors.
Source

Bleomycin A2 is produced naturally by Streptomyces verticillus, a soil-dwelling bacterium first identified in the 1960s. The discovery of its anticancer properties was made by Japanese scientist Hamao Umezawa in 1962, leading to its clinical application following further research and development.

Classification

Bleomycin A2 sulfate belongs to the class of glycopeptide antibiotics. It is characterized by a complex structure that includes a peptide backbone and multiple sugar moieties, contributing to its biological activity.

Synthesis Analysis

Methods

The synthesis of bleomycin A2 can be performed through various methods, including fermentation and total chemical synthesis.

  1. Fermentation: The natural production involves culturing Streptomyces verticillus under optimized conditions to maximize yield. Recent studies have shown that manipulating metabolic pathways can enhance production significantly, with yields reaching approximately 61.79 mg/L under specific conditions using GlcNAc induction .
  2. Total Synthesis: Total synthesis involves several steps, including the preparation of intermediates and final assembly into the bleomycin structure. For instance, one method includes the methylation of bleomycin demethyl A2 as a crucial step in achieving the final product .

Technical Details

The total synthesis typically requires careful control of reaction conditions to ensure proper formation of the glycopeptide structure. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of intermediates and final products.

Molecular Structure Analysis

Structure

Bleomycin A2 has a complex molecular structure characterized by:

  • Molecular Formula: C55H84N17O21S3
  • Molecular Weight: Approximately 1225.5 g/mol
  • Structural Features: It contains a peptide backbone linked to sugar units, with multiple functional groups that contribute to its binding affinity and biological activity.

Data

Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used techniques for structural elucidation, confirming the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

Bleomycin A2 undergoes several chemical reactions that are critical to its function:

  1. DNA Binding: Bleomycin binds to DNA through coordination with metal ions (primarily iron), leading to oxidative cleavage of DNA strands.
  2. Hydroxyl Radical Formation: In the presence of oxygen, bleomycin generates hydroxyl radicals that facilitate DNA damage.

Technical Details

The binding affinity of bleomycin A2 for DNA has been quantified, revealing an apparent equilibrium constant indicating strong interactions with specific DNA sequences . The reaction mechanism involves the formation of a complex between bleomycin and metal ions, which then reacts with molecular oxygen to produce reactive species that cleave DNA.

Mechanism of Action

Bleomycin A2 exerts its anticancer effects primarily through:

  • Induction of DNA Strand Breaks: The drug induces breaks in DNA strands by generating free radicals that attack the sugar-phosphate backbone.
  • Inhibition of DNA Synthesis: It also inhibits thymidine incorporation into DNA, further disrupting cell proliferation.

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water; stability can vary based on pH levels.

Chemical Properties

  • pH Stability: Bleomycin A2 is stable at neutral pH but can degrade under acidic or alkaline conditions.
  • Chemical Stability: Sensitive to light and heat; should be stored properly to maintain efficacy.

Relevant data indicate that the compound's half-life is approximately two hours post-administration, with renal excretion being a major route for elimination from the body .

Applications

Bleomycin A2 sulfate has significant applications in:

  • Cancer Treatment: Used in chemotherapy regimens for various malignancies due to its ability to induce apoptosis in rapidly dividing cells.
  • Research: Employed in studies investigating mechanisms of DNA damage and repair, as well as models for pulmonary fibrosis in experimental settings.
Biosynthesis and Structural Analysis

Biosynthetic Pathways in Streptomyces verticillus

Bleomycin A2 is a glycopeptide-derived antitumor antibiotic naturally produced by the soil bacterium Streptomyces verticillus ATCC15003. Its biosynthesis involves a complex hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway encoded by a dedicated gene cluster spanning over 55 kb. This cluster contains approximately 30 genes organized into operons responsible for aglycone assembly, tailoring, regulation, resistance, and export. The biosynthetic process is tightly regulated by both pathway-specific regulators (e.g., BlmR, a repressor) and global regulators, with nutritional signaling playing a critical role. Notably, the addition of the signaling molecule N-acetylglucosamine (GlcNAc) significantly enhances bleomycin A2 production by mimicking nutrient deprivation signals, thereby derepressing biosynthetic genes. This induction relieves the repression mediated by the global regulator DasR on key metabolic genes, ultimately increasing flux through the bleomycin pathway [1] [5] [7].

Table 1: Key Genes in the Bleomycin A2 Biosynthetic Cluster

Gene(s)FunctionDomain OrganizationProduct/Role
blmI, blmII, blmIII, blmIVNRPS/PKS assemblyHybrid NRPS-PKS modulesBleomycin aglycone scaffold
blmVII, blmVIII, blmIXNatural hybrid systemNRPS-PKS-NRPSCentral assembly line
blmTGlycosyltransferaseSingle domainAttaches disaccharide moiety
blmORF404'-Phosphopantetheinyl transferaseSingle domainCarrier protein activation
blmG, blmHSugar biosynthesisDehydratases/EpimerasesSynthesis of L-gulose and 3-O-carbamoyl-D-mannose
dasRGlobal regulatorGntR-family repressorControls GlcNAc-responsive regulation

Role of Nonribosomal Peptide Synthetases in Bleomycin A2 Assembly

The bleomycin A2 aglycone backbone is assembled by a multimodular NRPS/PKS megasynthetase functioning as a molecular assembly line. This system exemplifies a natural hybrid NRPS-PKS-NRPS machinery (notably BlmIX/BlmVIII/BlmVII), where specific modules activate, modify, and incorporate amino acid and acetate-derived building blocks. The core domains include:

  • Adenylation (A) Domains: Select and activate specific substrates (e.g., L-Thr, L-His, L-Asn, β-Ala, Cys) as aminoacyl-adenylates using ATP.
  • Peptide Carrier Protein (PCP) Domains: Carry activated substrates and intermediates as thioesters via a 4'-phosphopantetheine (PPant) prosthetic group.
  • Condensation (C) Domains: Catalyze peptide bond formation between upstream (donor) and downstream (acceptor) PCP-tethered intermediates.
  • Specialized Domains: Including Cyclization (Cy) domains that catalyze heterocyclization of cysteine residues to form the characteristic bithiazole moiety, essential for DNA binding. Epimerization (E) domains generate D-amino acids, while specific PKS modules incorporate acetate units and perform ketoreduction [7] [8].

Intermodular communication between NRPS and PKS components is facilitated by specific interpolypeptide linker regions, ensuring efficient transfer of the growing intermediate. This hybrid assembly line synthesizes the linear peptidyl-polyketide intermediate, which undergoes cyclization and oxidative tailoring (e.g., β-hydroxylation of histidine) to form the mature aglycone core prior to glycosylation [7].

Post-Translational Modifications and Glycosylation Patterns

The bleomycin A2 aglycone undergoes extensive post-assembly line modifications, crucial for its biological activity:

  • Heterocycle Formation: Cy domains catalyze the cyclodehydration of cysteine residues, forming thiazoline rings. Subsequent dehydrogenation by oxidase enzymes (e.g., BlmC) converts the thiazoline into the bithiazole moiety characteristic of bleomycin A2 [7].
  • β-Hydroxylation: The L-histidine residue within the metal-binding domain undergoes specific β-hydroxylation, catalyzed by a non-heme Fe(II)/α-ketoglutarate-dependent hydroxylase (e.g., BlmF), yielding β-hydroxyhistidine [7] [9].
  • Carbamoylation: The mannose sugar unit is modified by carbamoylation at the 3-O-position.
  • Glycosylation: The final critical step involves the attachment of a disaccharide moiety (L-gulose-3-O-carbamoyl-D-mannose) to the aglycone's 2-O position of the 3-O-carbamoyl-D-mannose unit. This reaction is catalyzed by the glycosyltransferase BlmT. GDP-mannose serves as the key nucleotide sugar precursor for the disaccharide synthesis. Genetic engineering studies confirm that phosphomannose isomerase (ManA) and phosphomannomutase (ManB) are crucial enzymes for GDP-mannose supply and consequently bleomycin A2 production. Overexpression of blmT, manA, and manB significantly boosts bleomycin A2 titers [1] [5] [9].

Table 2: Key Post-Translational Modifications in Bleomycin A2 Biosynthesis

ModificationLocation/ResidueKey Enzyme(s)Functional Significance
Thiazoline FormationCysteine residuesCy domains (NRPS)Precursor to bithiazole
Bithiazole FormationCysteine-derivedOxidase (e.g., BlmC)DNA intercalation
β-HydroxylationHistidineFe(II)/αKG hydroxylase (e.g., BlmF)Metal chelation
Carbamoylation3-OH of MannoseCarbamoyltransferaseStability/Recognition
GlycosylationHydroxyl group of aglyconeBlmT (Glycosyltransferase)Cellular recognition, uptake, metal coordination, potency

Structural Domains and Functional Correlates: DNA-Binding vs. Metal-Chelating Motifs

Bleomycin A2 sulfate possesses a complex structure divisible into four functionally integrated domains, each contributing to its mechanism of action as a DNA-cleaving agent:

  • Metal-Binding Domain: Comprises the pyrimidoblamic acid subunit, β-hydroxy-L-histidine, and the β-aminoalanine amide side chain. This region forms a penta-dentate complex with Fe(II). The Fe(II)-Bleomycin A2 complex reacts with molecular oxygen to form an "activated bleomycin" complex (believed to be Fe(III)-OOH or Fe(IV)=O), responsible for generating free radicals that abstract hydrogen atoms from DNA deoxyribose, initiating strand scission. This domain is absolutely essential for the drug's cytotoxic DNA cleavage activity [4] [6] [9].
  • DNA-Binding/DNA-Recognition Domain: Centered around the bithiazole ring and the positively charged terminal sulfonium ion (derived from spermidine in Bleomycin A2). The bithiazole moiety intercalates into double-stranded DNA, primarily at 5'-GT-3' and 5'-GC-3' sequences. The cationic tail (sulfonium in A2) enhances DNA affinity through electrostatic interactions with the phosphodiester backbone. Together, these elements provide sequence selectivity and high-affinity DNA binding, positioning the activated metal center near the C4' hydrogen of the deoxyribose for abstraction [4] [6] [9].
  • Linker Domain: The (2S,3S,4R)-4-amino-3-hydroxy-2-methylpentanoic acid (AHMP) subunit connects the metal-binding and DNA-binding domains. It plays a critical role in maintaining the spatial relationship between these domains and significantly influences the efficiency of DNA cleavage. Modifications to this linker often drastically reduce potency [6] [9] [10].
  • Disaccharide Domain: The unique L-gulose-(1→3)-D-3-O-carbamoylmannose disaccharide is attached via a α-glycosidic linkage to the mannose unit. While not directly involved in DNA cleavage chemistry, this domain profoundly impacts cellular uptake, subcellular localization, and overall biological potency. Engineered analogues demonstrate that modifications to this domain, particularly the 6'-OH of the gulose unit (e.g., 6'-deoxy-BLM Z), can significantly enhance DNA cleavage activity and potency compared to the native Bleomycin A2 disaccharide [1] [5] [9].

Table 3: Functional Domains of Bleomycin A2 Sulfate

Structural DomainKey ComponentsPrimary FunctionFunctional Consequence of Modification
Metal-Binding DomainPyrimidoblamate, β-hydroxy-L-histidine, β-aminoalanine amideFe(II)/O2 binding and activation; Radical generationComplete loss of DNA cleavage activity
DNA-Binding DomainBithiazole, Cationic tail (sulfonium in A2)DNA intercalation; Sequence-specific recognition; Electrostatic anchoringReduced DNA affinity and cleavage efficiency
Linker Domain(2S,3S,4R)-4-Amino-3-hydroxy-2-methylpentanoic acid (AHMP)Spatial orientation of Metal/DNA domainsReduced DNA cleavage efficiency
Disaccharide DomainL-Gulose-(1→3)-D-3-O-carbamoylmannoseCellular recognition and uptake; Influences potencyAltered cellular uptake and cytotoxicity; 6'-Modifications can enhance potency

Properties

CAS Number

41432-97-7

Product Name

Bleomycin A2 sulfate

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate

Molecular Formula

C55H85N17O25S4

Molecular Weight

1512.6 g/mol

InChI

InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1

InChI Key

WUIABRMSWOKTOF-OYALTWQYSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-]

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-]

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-]

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